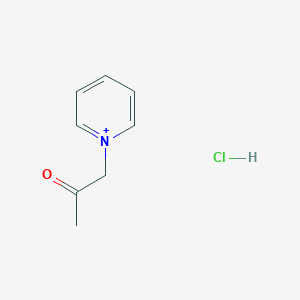
1-Pyridin-1-ium-1-ylpropan-2-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyridin-1-ium-1-ylpropan-2-one;hydrochloride is a compound that belongs to the class of pyridinium salts. Pyridinium salts are known for their wide range of applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of a pyridinium ion, which is a positively charged nitrogen-containing heterocycle, and a propanone group, which is a ketone.
Preparation Methods
The synthesis of 1-Pyridin-1-ium-1-ylpropan-2-one;hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of pyridine with a suitable alkylating agent, such as 1-chloropropan-2-one, in the presence of a base. The reaction typically proceeds under mild conditions and results in the formation of the desired pyridinium salt. Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Pyridin-1-ium-1-ylpropan-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ion to a dihydropyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium nitrogen, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
1-Pyridin-1-ium-1-ylpropan-2-one;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and catalysts
Mechanism of Action
The mechanism of action of 1-Pyridin-1-ium-1-ylpropan-2-one;hydrochloride involves its interaction with specific molecular targets. The pyridinium ion can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound may also inhibit certain enzymes or receptors, thereby modulating specific cellular pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
1-Pyridin-1-ium-1-ylpropan-2-one;hydrochloride can be compared with other similar compounds, such as:
1-(Pyridin-2-yl)propan-1-one: This compound lacks the pyridinium ion and has different chemical properties and reactivity.
Pyridinium chloride: A simpler pyridinium salt that is widely used in organic synthesis.
Nicotinamide adenine dinucleotide (NADH): A biologically active pyridinium compound involved in redox reactions in cells. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H11ClNO+ |
|---|---|
Molecular Weight |
172.63 g/mol |
IUPAC Name |
1-pyridin-1-ium-1-ylpropan-2-one;hydrochloride |
InChI |
InChI=1S/C8H10NO.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6H,7H2,1H3;1H/q+1; |
InChI Key |
JHYYWKUENNZTMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C[N+]1=CC=CC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


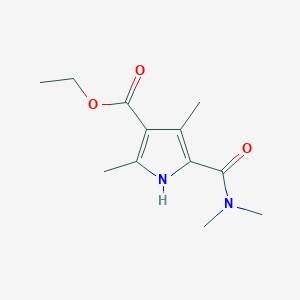


![n-[(e)-(2,4-Dichlorophenyl)methylidene]-4-methoxyaniline](/img/structure/B11949604.png)
![2-Chloro-3-[(3,4-dichlorophenyl)amino]naphthalene-1,4-dione](/img/structure/B11949608.png)
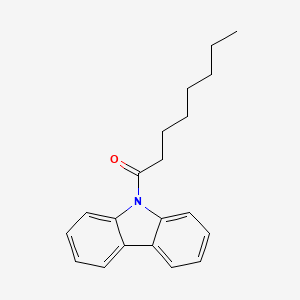
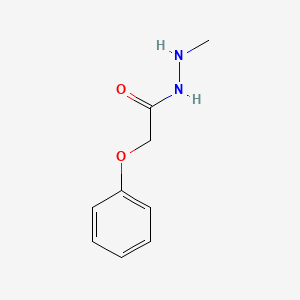

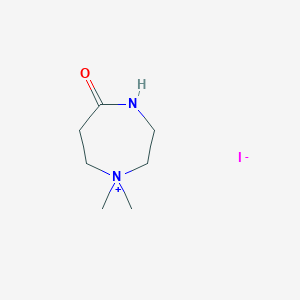
![Benzyl 3-phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoate](/img/structure/B11949644.png)

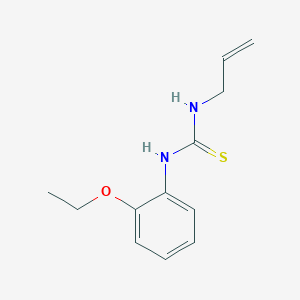
![Methyl 3-[(2,2-dimethylpropanoyl)amino]benzoate](/img/structure/B11949660.png)

